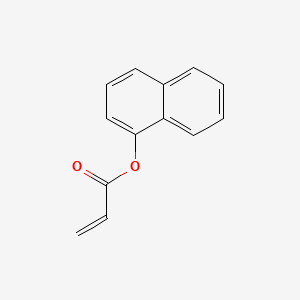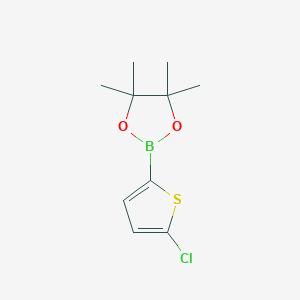
2-(4-ニトロフェニル)オキサゾール
概要
説明
2-(4-Nitrophenyl)oxazole is a heterocyclic aromatic organic compound that belongs to the oxazole family Oxazoles are characterized by a five-membered ring containing one oxygen and one nitrogen atom The presence of a nitrophenyl group at the second position of the oxazole ring imparts unique chemical and physical properties to the compound
科学的研究の応用
2-(4-Nitrophenyl)oxazole has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, and anti-inflammatory properties.
Material Science: It is used in the development of organic semiconductors and light-emitting materials for electronic devices.
Biological Research: It is employed as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: It is utilized in the synthesis of dyes, pigments, and other specialty chemicals.
作用機序
Target of Action
Oxazole derivatives, in general, have been known to interact with a wide range of biological targets due to their versatile heterocyclic nature .
Mode of Action
It is known that oxazole derivatives can interact with their targets in various ways, leading to different biological effects .
Biochemical Pathways
Oxazole derivatives have been reported to impact a broad range of biochemical pathways, leading to diverse biological activities .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Oxazole derivatives have been reported to exhibit a wide range of pharmacological properties, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the action of heterocyclic compounds like oxazoles .
生化学分析
Biochemical Properties
Oxazoles, the class of compounds to which 2-(4-Nitrophenyl)oxazole belongs, are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Oxazole derivatives have been reported to exhibit a wide range of biological activities, including anticancer, antibacterial, anticonvulsant, anti-allergic, anthelmintic, antiviral, antidepressant, analgesic, and antioxidant properties
Molecular Mechanism
Oxazoles are known to undergo deprotonation at C2, and the resulting lithio salt exists in equilibrium with a ring-opened enolate-isonitrile, which can be trapped by silylation
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenyl)oxazole can be achieved through several methods. One common approach is the Robinson-Gabriel synthesis, which involves the dehydration of 2-acylaminoketones. Another widely used method is the Fischer oxazole synthesis, which involves the reaction of cyanohydrins with aldehydes .
In the laboratory, 2-(4-Nitrophenyl)oxazole can be synthesized by the condensation of 4-nitrobenzoyl chloride with glycine, followed by cyclization under acidic conditions. The reaction typically requires a solvent such as ethanol or acetic acid and a catalyst like hydrochloric acid or sulfuric acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of 2-(4-Nitrophenyl)oxazole may involve similar synthetic routes but on a larger scale. The choice of solvents, catalysts, and reaction conditions may be optimized for cost-effectiveness and yield. Continuous flow reactors and automated synthesis platforms are often employed to enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-(4-Nitrophenyl)oxazole undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The nitrophenyl group can participate in electrophilic aromatic substitution reactions, where electrophiles replace hydrogen atoms on the aromatic ring.
Nucleophilic Aromatic Substitution: The presence of the nitro group makes the aromatic ring susceptible to nucleophilic aromatic substitution reactions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation: The oxazole ring can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine, chlorine, or nitric acid can be used under acidic conditions.
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium hydroxide in polar solvents like dimethyl sulfoxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Electrophilic Aromatic Substitution: Halogenated or nitrated derivatives of 2-(4-Nitrophenyl)oxazole.
Nucleophilic Aromatic Substitution: Substituted oxazole derivatives with nucleophiles replacing the nitro group.
Reduction: 2-(4-Aminophenyl)oxazole.
Oxidation: Oxidized oxazole derivatives with various functional groups.
類似化合物との比較
2-(4-Nitrophenyl)oxazole can be compared with other similar compounds, such as:
2-Phenyl-oxazole: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
2-(4-Aminophenyl)oxazole: Contains an amino group instead of a nitro group, leading to different pharmacological properties.
2-(4-Methoxyphenyl)oxazole: Contains a methoxy group, which affects its electronic properties and reactivity.
特性
IUPAC Name |
2-(4-nitrophenyl)-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-11(13)8-3-1-7(2-4-8)9-10-5-6-14-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHBVYYMFLQGIJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=CO2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60450426 | |
| Record name | 2-(4-Nitrophenyl)oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60450426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62882-08-0 | |
| Record name | 2-(4-Nitrophenyl)oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60450426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[Difluoro-[4-(4-propylcyclohexyl)cyclohexyl]methoxy]-1,2,3-trifluorobenzene](/img/structure/B1589164.png)












